2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

説明

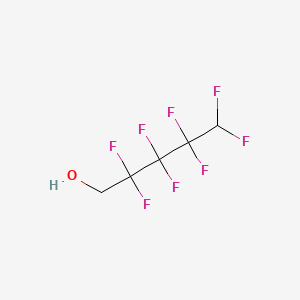

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGSKHLZINSXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059879 | |

| Record name | 1H,1H,5H-Perfluoropentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

355-80-6 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 355-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,5H-Perfluoropentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D05K8EJX15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a significant member of the fluorinated alcohol family, is a colorless liquid distinguished by its unique physicochemical properties. These characteristics, largely dictated by the presence of eight fluorine atoms, make it a valuable intermediate in a multitude of applications, including the synthesis of advanced materials, and notably, in the field of drug discovery and development.[1][2] The high degree of fluorination imparts considerable chemical and thermal stability to the molecule.[3][4] This guide provides a comprehensive overview of the physical properties of this compound, methodologies for their determination, and insights into its applications, particularly within the pharmaceutical landscape.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to appreciating the compound's behavior.

Caption: Molecular Structure of this compound.

| Identifier | Value |

| Chemical Name | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol[5] |

| Synonyms | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro; 1H,1H,5H-Octafluoro-1-pentanol; 1,1,5-Trihydrooctafluoropentyl alcohol |

| CAS Number | 355-80-6[2][3][5] |

| Molecular Formula | C₅H₄F₈O[2][3][5] |

| Molecular Weight | 232.07 g/mol [2][3][5] |

| EINECS Number | 206-593-4 |

| InChI Key | JUGSKHLZINSXPQ-UHFFFAOYSA-N[6] |

Core Physical Properties: A Tabulated Summary

| Physical Property | Value |

| Appearance | Colorless liquid[2][3] |

| Boiling Point | 141-142 °C (at 1 atm)[2][6] |

| Melting Point | < -50 °C |

| Density | 1.667 g/mL at 25 °C[2][6] |

| Refractive Index (n20/D) | 1.318[6] |

| Flash Point | 76 °C (closed cup)[6] |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Good solubility in many organic solvents[2] |

Experimental Determination of Physical Properties: Methodologies and Insights

The accurate determination of physical properties is paramount for the application of any chemical compound in research and development. The highly fluorinated nature of this compound necessitates specific considerations during these measurements.

Boiling Point Determination: The Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small quantity of a liquid like this compound, the Thiele tube method is a highly efficient and accurate technique.[7][8]

Experimental Workflow:

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Step-by-Step Protocol:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.[9]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Causality and Trustworthiness: This method is self-validating because the point at which the liquid re-enters the capillary tube signifies the precise moment when the external pressure equals the vapor pressure of the liquid. The use of a Thiele tube ensures a uniform and gradual temperature change, minimizing experimental error. For a fluorinated compound, it's crucial to perform this in a well-ventilated area due to the potential for vapor inhalation.

Refractive Index Measurement: The Abbé Refractometer

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for the identification and purity assessment of liquid samples. The Abbé refractometer is a standard instrument for this purpose.[10]

Experimental Workflow:

Caption: Workflow for Refractive Index Measurement using an Abbé Refractometer.

Step-by-Step Protocol:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the borderline between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

-

Temperature Correction: The refractive index is temperature-dependent. The measurement should be performed at a constant temperature (typically 20°C), or a correction factor should be applied.[10]

Causality and Trustworthiness: The Abbé refractometer provides a direct and precise measurement of the refractive index based on the principle of total internal reflection. The sharpness of the borderline is a direct indicator of the purity of the sample. For a volatile compound like this compound, it is important to take the reading quickly to prevent evaporation from altering the measurement.

Solubility Determination: A Qualitative and Semi-Quantitative Approach

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation. The "like dissolves like" principle is a good starting point, but experimental verification is essential.

Experimental Workflow:

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Sample and Solvent Mixing: A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent.

-

Observation: The mixture is agitated, and the solubility is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

-

Classification: The solubility can be classified as soluble, partially soluble, or insoluble. For a more quantitative measure, the amount of solute that dissolves in a given volume of solvent can be determined.

Causality and Trustworthiness: The highly fluorinated chain of this compound makes it hydrophobic, hence its insolubility in water.[2] The hydroxyl group provides some polarity, allowing for solubility in polar organic solvents. This systematic approach across a spectrum of solvents provides a reliable solubility profile.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

Role as a Fluorinated Intermediate in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][11][12][13] Fluorination can improve metabolic stability, binding affinity, and lipophilicity.[11][12][13] this compound serves as a key building block for introducing fluoroalkyl chains into more complex molecules.[2] This can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life in the body.[11]

-

Increased Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence drug-receptor interactions.

Use in Nanoparticle Synthesis

This compound has been utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[6] Its fluorinated nature helps in the formation of stable microemulsions, which act as nanoreactors for the controlled synthesis of nanoparticles with specific sizes and shapes.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as a skin and eye irritant.[5]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a fluorinated alcohol with a unique set of physical properties that make it a valuable asset in various scientific and industrial applications. Its high density, specific boiling point, and characteristic refractive index are key identifiers, while its solubility profile dictates its utility in different solvent systems. For researchers and professionals in drug development, its role as a fluorinated intermediate offers a powerful tool to modulate the properties of bioactive molecules, ultimately contributing to the discovery of more effective and safer therapeutics. A thorough understanding of its physical properties and the methodologies for their determination is crucial for its effective and safe utilization in the laboratory and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 355-80-6 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. alfa-chemclinix.com [alfa-chemclinix.com]

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of specialty chemicals, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS No. 355-80-6) emerges as a pivotal fluorinated alcohol with a unique confluence of properties. Its highly fluorinated structure imparts exceptional thermal and chemical stability, low surface energy, and distinct solubility characteristics, making it an invaluable intermediate and functional component in a myriad of advanced applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to the fields of materials science and drug development.

Core Molecular and Physical Properties

The defining feature of this compound is its molecular structure, which consists of a five-carbon backbone heavily substituted with eight fluorine atoms and terminating in a primary alcohol group.[1] This high degree of fluorination is the primary determinant of its unique physicochemical behavior.

Molecular Formula and Weight:

The chemical formula for this compound is C5H4F8O .[1][2][3][4][5][6][7] Its molecular weight is approximately 232.07 g/mol .[1][2][4][5][6][7][8][9][10]

Key Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][11][12][13] |

| Density | ~1.667 g/mL at 25 °C | [1][8][9][12][13] |

| Boiling Point | 141-142 °C | [1][8][9][12][14] |

| Melting Point | -65 °C | [3] |

| Flash Point | 75.6 °C (closed cup) | [3][8] |

| Refractive Index | ~1.318 (n20/D) | [8][9][12][14] |

| Solubility | Limited in water, soluble in many organic solvents | [11] |

The strong carbon-fluorine bonds contribute to the compound's notable chemical inertness and thermal stability.[1][6][15] These properties are critical for its use in applications requiring resistance to harsh chemical environments and elevated temperatures.

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that necessitate precise control over reaction conditions to achieve high purity.[1] While specific proprietary synthesis routes are often closely guarded, a general understanding of the synthetic strategy can be illustrated. A common approach involves the telomerization of tetrafluoroethylene (TFE) followed by functional group transformations to introduce the terminal hydroxyl group.

Caption: Generalized workflow for the synthesis of this compound.

The causality behind this experimental choice lies in the controlled radical polymerization of TFE in the presence of a chain transfer agent (telogen), which allows for the formation of low molecular weight polymers (telomers). The subsequent separation and chemical modification of the desired telomer yield the final alcohol product. The purity of the final product is critical for its performance in high-tech applications, necessitating rigorous purification steps such as fractional distillation.

Key Applications in Research and Development

The unique properties of this compound have led to its adoption in a variety of specialized fields:

-

Nanomaterial Synthesis: It is utilized as a cosurfactant in the synthesis of silver, silver iodide, and silver sulfide (Ag2S) nanocrystals.[7][9][12][16] Its role is crucial for controlling the size and stability of the nanoparticles, which is a testament to its utility in creating advanced materials with tailored properties.

-

Pharmaceutical and Drug Development: The fluorinated nature of this alcohol can be leveraged to modify the solubility and bioavailability of active pharmaceutical ingredients (APIs).[15] It can also be a key building block in the synthesis of complex fluorinated organic molecules for drug discovery.[7]

-

Advanced Coatings and Materials: It serves as an important intermediate in the production of fluorinated surfactants and polymers.[15] These materials are integral to formulating high-performance coatings with superior water and oil repellency, durability, and low surface friction.[15]

-

Electronics and Specialty Solvents: Its properties make it suitable for use as a disc coating solvent, where controlled evaporation and film formation are critical.[6] It also finds application as a cleaning agent in various industries due to its ability to dissolve a range of contaminants.[11]

Experimental Protocol: A Self-Validating System for Purity Assessment

Ensuring the purity of this compound is paramount for its successful application. A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, self-validating system for quality control.

Step-by-Step Methodology:

-

Gas Chromatography (GC) Analysis:

-

Objective: To determine the purity of the sample and identify any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds.

-

Sample Preparation: Prepare a dilute solution of the alcohol in a high-purity solvent (e.g., ethyl acetate).

-

Analysis: Inject a small volume of the prepared sample into the GC. The resulting chromatogram will show a major peak for the this compound and smaller peaks for any impurities. The purity can be calculated based on the relative peak areas.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and assess for non-volatile or co-eluting impurities.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

-

Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H and ¹⁹F NMR spectra should be consistent with the known structure of this compound. The ¹³C NMR will confirm the carbon backbone.

-

Self-Validation Logic:

The GC analysis provides quantitative purity data, while the NMR analysis provides qualitative structural confirmation. If the GC indicates high purity and the NMR spectra perfectly match the expected structure with no significant impurity signals, the identity and purity of the compound are validated with a high degree of confidence.

Caption: A self-validating quality control workflow for this compound.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[17] It is also a combustible liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][17]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[13]

In all cases of exposure or if symptoms persist, seek medical advice.[13][17]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in creating materials with exceptional properties. Its unique combination of thermal stability, chemical resistance, and specific solubility makes it a critical component in advancing various fields, from materials science to pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound 98 355-80-6 [sigmaaldrich.com]

- 9. 2,2,3,3,4,4,5,5-八氟-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. labproinc.com [labproinc.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | 355-80-6 [chemicalbook.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. CAS 355-80-6 this compound - CAS Chemical [chemicalcas.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound | CAS#:355-80-6 | Chemsrc [chemsrc.com]

- 17. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Solubility of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Fluorinated Alcohol

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) is a structurally distinct fluorinated alcohol, characterized by a five-carbon chain with a high degree of fluorination and a terminal primary alcohol group.[1] Its molecular formula is C5H4F8O, with a molecular weight of approximately 232.07 g/mol .[1] This extensive fluorination imparts a unique set of physicochemical properties, including high density (approximately 1.667 g/mL), a boiling point of 141-142 °C, and notable chemical and thermal stability.[1][2] While its solubility in water is limited, OFP exhibits good solubility in a wide array of organic solvents, a common characteristic of fluorinated compounds.[1][3] This solubility profile, combined with its other properties, makes OFP a valuable intermediate and solvent in various industrial and research applications, including the synthesis of fluorinated compounds, surface modification, and as a cleaning agent.[4][5]

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering insights into the factors governing its solubility, a qualitative summary of its solubility in common solvents, and a detailed experimental protocol for determining precise quantitative solubility.

Understanding the Solubility of this compound: A "Like Dissolves Like" Perspective with a Fluorinated Twist

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. However, the presence of a significant fluorinated alkyl chain in this compound introduces nuances to this general rule.

The OFP molecule possesses a dual nature:

-

A polar hydroxyl (-OH) group: This group is capable of forming hydrogen bonds, which typically favors solubility in polar, protic solvents like alcohols.

-

A highly fluorinated, nonpolar alkyl chain (C4F8H): This substantial nonpolar segment contributes to its solubility in less polar and nonpolar solvents. The high electronegativity of the fluorine atoms creates strong C-F bonds and reduces the molecule's overall polarizability, leading to weaker van der Waals interactions compared to their hydrocarbon counterparts.

This bifunctional character results in a broad range of solubility in organic solvents. While it is miscible with many common organic solvents, its solubility can be influenced by the specific intermolecular interactions at play.

Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Miscible |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Miscible |

| Nonpolar Aromatic | Toluene, Benzene | Soluble |

| Nonpolar Aliphatic | Hexane, Heptane | Soluble |

| Chlorinated | Dichloromethane, Chloroform | Soluble |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates that a significant amount will dissolve, though it may not be in all proportions. It is crucial for researchers to experimentally determine the quantitative solubility for their specific application and conditions.

Experimental Protocol for Determining the Quantitative Solubility of this compound

The following detailed protocol outlines a reliable method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Autosampler vials for GC/HPLC

Step-by-Step Methodology:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved OFP is essential to ensure saturation.

-

Place the sealed vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let any undissolved material settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets of OFP.

-

-

Quantification of the Solute:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Analyze the standard solutions and the filtered saturated solution using a calibrated analytical method such as GC-FID.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentrations of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated solution.

-

-

Calculation and Reporting of Solubility:

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (Concentration from calibration curve in g/mL) x 100

-

Weight/weight percentage (% w/w): (Mass of OFP / Mass of solution) x 100

-

Molarity (mol/L): (Concentration from calibration curve in g/L) / (Molecular weight of OFP)

-

-

Diagram of the Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Logical Relationship: Solvent Polarity and Solubility of this compound

The solubility of this compound in organic solvents is a balance between the polar hydroxyl group and the nonpolar fluorinated chain. The following diagram illustrates this relationship.

Caption: Influence of solvent polarity on OFP solubility.

Conclusion

This compound presents a favorable solubility profile in a wide range of organic solvents, from polar to nonpolar. This versatility is a direct consequence of its unique molecular structure, which combines a polar hydroxyl head with a highly fluorinated, nonpolar tail. While comprehensive quantitative solubility data remains to be fully documented in the scientific literature, the qualitative understanding and the detailed experimental protocol provided in this guide will empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work. The ability to precisely determine its solubility in specific solvent systems is key to unlocking its full potential in various applications.

References

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Introduction: The Structural Elucidation of a Key Fluorinated Alcohol

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6) is a significant member of the family of fluorinated alcohols, which are valued for their unique physicochemical properties, including high thermal stability, distinct solvency characteristics, and utility as intermediates in the synthesis of fluoropolymers and other specialized materials. A precise understanding of its molecular structure is paramount for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural characterization of such fluorinated organic compounds.

This in-depth technical guide provides a detailed analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, offer field-proven experimental protocols for data acquisition, and present a comprehensive interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a thorough understanding of their structural analysis by NMR.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, H(CF₂)₄CH₂OH, presents a fascinating case for NMR analysis due to the presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei.[1] Both ¹H and ¹⁹F are spin ½ nuclei with 100% natural abundance, making them highly sensitive for NMR detection.[2] The molecule has three distinct proton environments and four distinct fluorine environments, leading to complex but interpretable spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the terminal methine proton (-CF₂H).

Expected ¹H NMR Data

While the precise chemical shifts and coupling constants can vary slightly with the solvent and concentration used, the following table outlines the expected spectral parameters. Detailed experimental values have been reported in the scientific literature.[3]

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| -OH | Variable (typically 1-5) | Broad singlet | None |

| -CH₂- | ~3.9 - 4.2 | Triplet | ³J(H-F) ≈ 13-15 |

| -CF₂H | ~6.0 - 6.5 | Triplet of triplets | ²J(H-F) ≈ 50-55, ³J(H-F) ≈ 5-7 |

Note: The exact experimental values for chemical shifts and coupling constants are detailed in the work by Paleta, O., et al. (1989).[3]

Interpretation of ¹H NMR Spectrum

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

-

Methylene Protons (-CH₂-): These protons are adjacent to the highly electronegative octafluorobutyl group, which deshields them, causing them to resonate at a relatively high chemical shift. They are coupled to the two fluorine atoms on the adjacent CF₂ group, resulting in a triplet multiplicity due to the ³J(H-F) coupling.

-

Methine Proton (-CF₂H): This proton is directly attached to a carbon bearing two fluorine atoms and is at the terminus of the fluorinated chain. This environment leads to a significant downfield shift. The signal appears as a triplet of triplets due to coupling with the geminal fluorine atoms (a large ²J(H-F) coupling) and the vicinal fluorine atoms on the next CF₂ group (a smaller ³J(H-F) coupling).

Caption: Key ¹H-¹⁹F coupling interactions in this compound.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a wealth of information due to the large chemical shift dispersion of the ¹⁹F nucleus.[2] In this compound, there are four chemically non-equivalent pairs of fluorine atoms, which will give rise to four distinct signals.

Expected ¹⁹F NMR Data

The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃. The following table provides an overview of the expected signals.

| Fluorine Atoms | Chemical Shift (δ) ppm (Predicted, vs. CFCl₃) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| -CH₂CF₂ - | ~ -124 to -127 | Complex multiplet | |

| -CF₂CF₂ CF₂- | ~ -130 to -133 | Complex multiplet | |

| -CF₂CF₂ CF₂H | ~ -121 to -124 | Complex multiplet | |

| -CF₂ H | ~ -138 to -141 | Doublet of triplets | ²J(F-H) ≈ 50-55 |

Note: The exact experimental values for chemical shifts and coupling constants are detailed in the work by Paleta, O., et al. (1989).[3]

Interpretation of ¹⁹F NMR Spectrum

The interpretation of the ¹⁹F NMR spectrum is more complex due to extensive F-F and F-H couplings.

-

-CH₂CF₂- Group: The fluorine atoms in this group are coupled to the adjacent methylene protons (³J(F-H)) and the fluorine atoms of the neighboring CF₂ group.

-

Internal -CF₂- Groups: The two internal CF₂ groups will show complex multiplets due to coupling with the fluorine atoms on the adjacent CF₂ groups.

-

-CF₂H Group: The fluorine atoms in this terminal group are coupled to the geminal proton (a large ²J(F-H) coupling) and the fluorine atoms on the adjacent CF₂ group, resulting in a doublet of triplets.

The large magnitude of F-F coupling constants, which can occur over several bonds, adds to the complexity of the spectrum but also provides valuable through-bond connectivity information.[4]

Caption: Conceptual representation of the ¹⁹F-¹⁹F and ¹⁹F-¹H coupling network.

Experimental Protocols

Protocol 1: Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent in which this compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Sample Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing in ¹H NMR, tetramethylsilane (TMS) can be used. For ¹⁹F NMR, an external reference of CFCl₃ in a sealed capillary is often employed, or an internal standard such as trifluorotoluene can be added if it does not interfere with the analyte signals.

Protocol 2: NMR Data Acquisition

-

Instrument Setup: The NMR spectrometer should be equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition Parameters:

-

Set the spectral width to encompass the expected range of fluorine signals (e.g., -100 to -150 ppm relative to CFCl₃).

-

Use a standard pulse sequence for ¹⁹F acquisition. Proton decoupling may be employed to simplify the spectrum, although the coupled spectrum provides valuable H-F coupling information.

-

Due to the high sensitivity of ¹⁹F, fewer scans are typically required compared to ¹³C NMR.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a complete and unambiguous structural confirmation of the molecule. The ¹H spectrum clearly identifies the three distinct proton environments, with the coupling to adjacent fluorine atoms providing key connectivity information. The ¹⁹F spectrum, while more complex, offers a detailed map of the fluorinated backbone of the molecule. A thorough analysis of both spectra, including chemical shifts and coupling constants, is essential for quality control, reaction monitoring, and the detailed structural characterization required in advanced research and development settings.

References

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Introduction: Understanding the Compound

This compound (CAS No. 355-80-6) is a highly fluorinated alcohol with the linear formula F₂CH(CF₂)₃CH₂OH.[1] Its unique structure, characterized by a chain of eight fluorine atoms and a terminal primary alcohol group, imparts distinct physical and chemical properties.[2][3] These properties, including chemical stability, low surface tension, and high polarity, make it a valuable compound in various research and development applications.[2][3][4] It is frequently utilized as a cosurfactant in the synthesis of nanoparticles, such as silver and silver iodide nanocrystals, and as a solvent or building block in the creation of other complex fluorinated molecules.[1][2][3]

Given its utility in advanced chemical synthesis, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for professionals in research and drug development. This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks associated with its use.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive risk assessment. For this compound, this involves understanding its specific health and physical hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6] It is also classified as a combustible liquid. While acute toxicity data is limited, inhalation studies in rats have shown that at very high concentrations (LCLo of 2,500 ppm over 4 hours), it can act as a neurotoxin, causing general anesthesia, somnolence, and muscle weakness.[6][7][8] This underscores the critical importance of preventing vapor inhalation.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[5][6][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][6][9] |

| Flammable Liquids | 4 | H227: Combustible liquid[10] |

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The causality is simple: identifying the inherent hazards of the chemical allows for an accurate evaluation of potential exposure scenarios, which in turn dictates the necessary control measures to ensure safety.

Caption: Risk Assessment Workflow for Chemical Handling.

Hierarchy of Controls: From Engineering to PPE

To mitigate the identified risks, a hierarchy of controls must be implemented. This approach prioritizes the most effective measures first.

-

Engineering Controls : The primary line of defense is to physically isolate the researcher from the hazard. All work with this compound should be conducted in a properly functioning chemical fume hood.[5] This provides sufficient local and general ventilation to prevent the accumulation of vapors, directly addressing the respiratory irritation and inhalation hazards.[5] An emergency eye-wash station and safety shower must be readily accessible.[10]

-

Administrative Controls : These are workplace policies and procedures designed to reduce exposure. This includes:

-

Clear Labeling : Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.

-

SDS Accessibility : The Safety Data Sheet (SDS) must be available to all personnel who will handle the substance.[11]

-

Safe Work Practices : Prohibit eating, drinking, or smoking in the laboratory.[12] Wash hands thoroughly after handling the chemical.[5][11]

-

-

Personal Protective Equipment (PPE) : PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.

PPE Selection Protocol

The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards of skin and eye irritation.

Caption: PPE Selection Based on GHS Hazard Identification.

Standard Operating Procedures

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

Safe Handling Protocol

-

Preparation : Before handling, confirm the fume hood is operational. Don the required PPE: a lab coat, chemical-resistant gloves, and chemical splash goggles.[5][11][12]

-

Dispensing : Handle in a well-ventilated area, preferably within the fume hood.[12] Avoid inhalation of vapor or mist.[5][11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, as the material is a combustible liquid.[10][11][13]

-

Use : Keep containers tightly closed when not in use. Avoid contact with skin and eyes.[12]

-

Post-Handling : Wash hands and any exposed skin thoroughly after completing work.[9] Decontaminate any surfaces that may have come into contact with the chemical.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidents. The rationale is to isolate it from conditions or materials that could create a hazardous situation.

| Parameter | Requirement | Rationale |

| Location | Store in a cool, dry, and well-ventilated place.[11][12] | Prevents vapor buildup and degradation. |

| Container | Keep container tightly closed.[5][11][12] | Prevents vapor leakage and contamination. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[10][12][13] | The liquid is combustible with a flash point of 76 °C (168.8 °F).[1][11] |

| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents and metals.[9][14][15] | Prevents potentially hazardous chemical reactions. |

| Access | Store locked up.[11][12] | Restricts access to authorized personnel only. |

Emergency Response Protocols

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][9][11] |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][11][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |

Spill and Leak Containment

-

Evacuate : Evacuate non-essential personnel from the area.

-

Ventilate : Ensure adequate ventilation, but avoid inhaling vapors.

-

Control Ignition Sources : Remove all sources of ignition from the spill area.[10][11][14]

-

Containment : Prevent the spill from entering drains or waterways.[10][11]

-

Clean-up : Absorb the spill with an inert, non-combustible liquid-binding material (e.g., sand, diatomaceous earth).[5] Collect the material using electrically protected or non-sparking tools and place it in a suitable, closed container for disposal.[11][13]

-

Decontamination : Ventilate and clean the affected area thoroughly.

Fire-Fighting Procedures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][11]

-

Unsuitable Media : Do not use a direct water jet, as it may spread the fire.[5]

-

Critical Hazard : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][13] Combustion of this compound may produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[5][9] The presence of HF is a significant danger.

Caption: General Emergency Response Flowchart.

Waste Disposal

Unused this compound and materials contaminated with it must be treated as hazardous waste.[15] Do not dispose of it down the drain.[11] All waste must be placed in appropriately labeled, sealed containers and disposed of through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[12][15]

Physicochemical Reference Data

| Property | Value |

| CAS Number | 355-80-6[5][6] |

| Molecular Formula | C₅H₄F₈O[2][5][6] |

| Molecular Weight | 232.07 g/mol [2][6] |

| Appearance | Colorless liquid[2][11][12] |

| Density | 1.667 g/mL at 25 °C[11] |

| Boiling Point | 141-142 °C[11] |

| Melting Point | < -50 °C[7][11] |

| Flash Point | 76 °C (168.8 °F) - closed cup[1][11] |

| Water Solubility | Insoluble / Sparingly soluble[3][4][12] |

References

- 1. This compound 98 355-80-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 355-80-6,this compound | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:355-80-6 | Chemsrc [chemsrc.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. fishersci.com [fishersci.com]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol toxicity and hazards

An In-Depth Technical Guide to the Toxicity and Hazards of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the toxicological profile and associated hazards of this compound (CAS No. 355-80-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or may be exposed to this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound, hereafter referred to as OFP, is a fluorinated alcohol used in specialized chemical synthesis, such as the preparation of silver and silver iodide nanocrystals where it acts as a cosurfactant.[1][2] Its heavily fluorinated structure imparts unique physical and chemical properties, which also dictate its toxicological and hazardous characteristics.

A summary of its key physicochemical properties is presented below. Understanding these properties is the first step in a robust risk assessment, as they influence the substance's behavior in the laboratory and its interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 355-80-6 | [3][4] |

| Molecular Formula | C₅H₄F₈O | [4][5] |

| Molecular Weight | 232.07 g/mol | [4] |

| Appearance | Colorless liquid | [4][6][7] |

| Boiling Point | 141-142 °C | [6] |

| Melting Point | < -50 °C | [1][6] |

| Density | 1.667 g/cm³ at 25 °C | [6] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [6] |

| Water Solubility | Insoluble | [7][8] |

| Vapor Density | 8.00 | [8] |

Section 2: Comprehensive Toxicological Profile

The toxicological data for OFP is primarily derived from acute studies and computational predictions. A significant data gap exists for chronic exposure, carcinogenicity, and reproductive toxicity. As noted in multiple safety data sheets, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Acute Toxicity

Acute toxicity assessment is critical for understanding the immediate health risks following short-term exposure. For OFP, the primary routes of concern are inhalation and ingestion.

-

Inhalation: The lowest published lethal concentration (LCLo) in rats is 2,500 ppm for a 4-hour exposure.[4][7][9][10] This indicates that the substance is mildly toxic by inhalation.[1] Observed effects at this concentration include general anesthesia, somnolence (drowsiness), and muscle weakness, suggesting central nervous system depression.[4][9][10]

-

Oral: The oral lethal dose (LD50) in rats is reported to be between 300 and 2000 mg/kg, classifying it as harmful if swallowed under certain classification systems.[11]

-

Dermal: Specific dermal LD50 values are not available. However, given its classification as a skin irritant, dermal absorption may occur, and prolonged contact should be avoided.

Table 2: Summary of Acute Toxicity Data

| Exposure Route | Species | Test Type | Value | Observed Effects | Source(s) |

| Inhalation | Rat | LCLo | 2,500 ppm / 4 hr | General anesthetic, somnolence, muscle weakness | [4][7][9][10] |

| Oral | Rat | LD50 | 300 - 2000 mg/kg | Not specified | [11] |

Irritation and Sensitization

-

Skin Irritation: OFP is classified as a skin irritant (Category 2).[3][4] Direct contact can cause redness, itching, and inflammation. All personnel handling this chemical must wear appropriate chemical-resistant gloves.

-

Eye Irritation: The compound is classified as causing serious eye irritation (Category 2/2A).[3][4][8] Accidental eye contact can result in significant pain, redness, and potential damage. The use of safety goggles with side shields is mandatory.

-

Respiratory Irritation: OFP is known to cause respiratory tract irritation (STOT Single Exposure, Category 3).[3][4][11] Vapors or mists can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[3] All handling of OFP that may generate vapor or aerosol should be conducted in a certified chemical fume hood.

-

Sensitization: Current data suggests that OFP should not be classified as a respiratory or skin sensitizer.[3] However, due to the overall limited toxicological dataset, caution is warranted.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

There is currently no evidence to suggest that OFP is carcinogenic, mutagenic, or a reproductive toxicant.[6][11] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[6] This lack of evidence, however, stems from a lack of dedicated studies rather than from studies showing negative results. This represents a significant knowledge gap.

Toxicological Assessment Workflow

The causality behind hazard classification follows a structured evaluation process. The diagram below illustrates the logical flow from initial data gathering to the assignment of GHS (Globally Harmonized System) classifications, a process that is central to ensuring the trustworthiness of any hazard assessment.

Caption: Logical workflow for toxicological hazard assessment and GHS classification.

Section 3: Hazard Identification and Risk Management

Effective risk management is predicated on a clear understanding of a substance's hazards. For OFP, the primary hazards are its combustibility and its irritant properties.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid | [11] |

| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation | [3][4][8] |

| Serious Eye Damage/Irritation | 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation | [3][4][8] |

| STOT - Single Exposure | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation | [3][4][8] |

Risk Management Workflow

A self-validating system of laboratory safety involves a continuous cycle of risk assessment and control implementation. The choice of controls must directly address the identified hazards.

Caption: A cyclical workflow for managing laboratory risks associated with OFP.

Recommended Control Measures

-

Engineering Controls: Always handle OFP inside a certified chemical fume hood to control vapor inhalation.[3] Ensure adequate general laboratory ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields meeting standards like EN166 (EU) or NIOSH (US).[3][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene, tested to EN 374) and a lab coat.[3][12] Gloves must be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: Not typically required when engineering controls are effective. In case of aerosol formation or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

-

-

Safe Handling & Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] Recommended storage temperatures vary, with some sources suggesting 15-25°C and others 2-8°C.[1][3] Check the supplier's specific recommendation.

-

Avoid contact with incompatible materials such as strong oxidizing agents.[13][14]

-

Section 4: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating injury from exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Firefighting and Accidental Release

-

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][9]

-

Specific Hazards: OFP is a combustible liquid. Vapors are heavier than air and may travel to an ignition source.[9] Upon combustion, highly toxic and corrosive hydrogen fluoride (HF) gas may be liberated, along with carbon oxides.[3][12] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

-

Accidental Release:

-

Evacuate personnel and ensure adequate ventilation. Remove all sources of ignition.[3]

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert, liquid-absorbent material (e.g., sand, diatomaceous earth).[3][6]

-

Collect the absorbed material into a suitable, closed container for disposal by an approved waste disposal plant.[6] Do not allow the chemical to enter drains or waterways.[3]

-

Section 5: Environmental Considerations

Data on the environmental fate and ecotoxicity of OFP is sparse.

-

It is insoluble in water and its vapor pressure suggests it will likely be mobile in the environment due to volatility.[8]

-

One source states it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[8]

-

However, another source assigns it a Water Hazard Class (WGK) of 3 in Germany, indicating it is highly hazardous to water.

-

This discrepancy highlights a critical data gap. Given its fluorinated nature, persistence in the environment is a potential concern. It should be handled and disposed of in a manner that prevents its release into the environment.

References

- 1. 355-80-6 | CAS DataBase [m.chemicalbook.com]

- 2. Cas 355-80-6,this compound | lookchem [lookchem.com]

- 3. carlroth.com [carlroth.com]

- 4. This compound | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 355-80-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound | CAS#:355-80-6 | Chemsrc [chemsrc.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. fishersci.com [fishersci.com]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Value of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Scientific Innovation

An In-depth Technical Guide to Sourcing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol for Advanced Research & Development

This compound (CAS No. 355-80-6) is a highly fluorinated alcohol that serves as a critical building block and specialty solvent in numerous advanced applications.[1][2] Its unique molecular structure, characterized by a short carbon chain with extensive fluorine substitution, imparts a combination of hydrophobicity, oleophobicity, low surface tension, and high chemical and thermal stability.[1][2]

For researchers and drug development professionals, this compound is not merely a reagent but a key enabler of innovation. It is instrumental in the synthesis of fluorinated surfactants, high-performance coatings, and specialty polymers.[2][3] In the pharmaceutical and life sciences sectors, it is leveraged as a versatile intermediate for modifying active pharmaceutical ingredients (APIs) to enhance their solubility and bioavailability.[2][3][4] Furthermore, its role as a cosurfactant is crucial for the controlled synthesis of advanced nanomaterials, such as silver and silver iodide nanocrystals.[4][5]

This guide provides a comprehensive framework for the strategic sourcing, procurement, and validation of this compound, ensuring that the material acquired meets the stringent quality and purity standards required for reproducible, high-impact research.

Part 1: The Supplier Landscape and Strategic Sourcing

The procurement of a specialty chemical like Octafluoro-1-pentanol requires careful consideration of the supplier's reliability, documentation, and quality control. The market consists of primary manufacturers, large-scale distributors, and specialized chemical suppliers.

Key Supplier and Product Overview

For research and development purposes, purity is a critical parameter. The most commonly available grade is ≥98% purity, which is suitable for most synthetic and formulation applications. The following table summarizes offerings from prominent suppliers in the field.

| Supplier | Product Name/Number | Typical Purity | Key Identifiers |

| Sigma-Aldrich (Merck) | This compound (Cat. No. 269433) | 98%[6] | CAS: 355-80-6, EC: 206-593-4, MDL: MFCD00039631[6] |

| TCI Chemicals | This compound (Product No. O0114) | >98.0% (GC)[7] | CAS: 355-80-6, Reaxys: 1773494[7] |

| Santa Cruz Biotechnology | This compound (CAS 355-80-6) | Research Grade | CAS: 355-80-6, MF: C₅H₄F₈O[8] |

| Chem-Impex International | This compound | Research Grade | Utilized in fluorinated surfactants, coatings, and pharmaceuticals.[3] |

| NINGBO INNO PHARMCHEM | This compound | High Purity | Leading supplier in China, emphasizes use in nanoparticle synthesis.[4] |

Strategic Sourcing Workflow

The process of selecting a supplier should be systematic. The primary objective is to balance cost, quality, and availability while minimizing supply chain risk. This workflow is designed to guide the researcher from initial identification to final selection.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Advanced Nanoparticle Synthesis

Introduction: The Unique Advantage of a Fluorinated Alcohol in Nanotechnology

In the landscape of nanomaterial synthesis, the choice of solvent is a critical parameter that dictates the final morphology, size distribution, and stability of nanoparticles. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP), a highly fluorinated alcohol (chemical formula: C5H4F8O), has emerged as a uniquely powerful tool for researchers.[1][2] Its distinct properties—including high density (1.667 g/mL), low surface tension, and immiscibility with water—create novel reaction environments that are not achievable with conventional solvents.[2][3]

The high degree of fluorination in OFP leads to the formation of a "fluorous phase," a third phase distinct from aqueous and organic layers. This behavior, coupled with its strong hydrogen-bonding ability, allows OFP to function variously as a stabilizing agent, a co-surfactant, a morphology-directing agent, and a reaction medium for biphasic syntheses.[3] These attributes provide exceptional control over nanoparticle formation, making OFP an invaluable component in the synthesis of advanced nanomaterials for drug development, catalysis, and diagnostics.[1][4]

This guide provides detailed protocols and the underlying scientific rationale for using OFP in the synthesis of two distinct and widely applicable nanoparticle systems: Gold Nanoparticles (AuNPs) and Mesoporous Silica Nanoparticles (MSNs).

Key Physicochemical Properties of OFP

| Property | Value | Significance in Nanoparticle Synthesis |

| Molecular Formula | C5H4F8O[1] | The high fluorine content is responsible for its unique fluorous properties. |

| Molecular Weight | 232.07 g/mol [3] | Relevant for stoichiometric calculations in synthesis protocols. |

| Density (at 25°C) | 1.667 g/mL[3] | Facilitates phase separation in biphasic and triphasic systems. |

| Boiling Point | 141-142 °C[3] | Allows for a wide range of reaction temperatures. |

| Water Solubility | Insoluble[3] | Critical for forming distinct aqueous-fluorous interfaces. |

| Refractive Index (n20/D) | 1.318 | Useful for certain in-situ characterization techniques. |

Application 1: Biphasic Synthesis of Monodisperse Gold Nanoparticles (AuNPs)

The synthesis of gold nanoparticles with uniform size and shape is crucial for applications in sensing, imaging, and therapeutics. The Brust-Schiffrin method, a two-phase synthesis, is a foundational technique.[5] Incorporating OFP can further refine this process by creating a well-defined fluorous-organic interface that modulates the transfer of the gold precursor and the reducing agent, leading to enhanced control over nucleation and growth.

Causality & Mechanism

In this protocol, the gold precursor, tetrachloroauric acid (HAuCl₄), is initially dissolved in the aqueous phase.[6] A phase-transfer agent, such as a quaternary ammonium salt, transports the AuCl₄⁻ ions into the organic phase (e.g., toluene), where the reduction occurs.[5] OFP is introduced as a third, denser fluorous phase.

The OFP phase does not directly dissolve the reactants but instead acts as a liquid interface and a reservoir for the stabilizing ligand (e.g., an alkanethiol). This setup offers two key advantages:

-

Controlled Reagent Diffusion: The rate of AuCl₄⁻ transfer and its subsequent reduction is moderated by the interfaces, preventing rapid, uncontrolled nucleation and promoting more uniform particle growth.

-

Enhanced Ligand Availability: The fluorous phase can preferentially solvate fluorinated ligands or concentrate traditional thiol ligands at the interface, ensuring immediate and efficient capping of newly formed gold nuclei. This rapid stabilization is critical for preventing aggregation and achieving monodispersity.[6]

Workflow Diagram: Biphasic AuNP Synthesis with OFP

References

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a cosurfactant for silver nanoparticles

Application Note & Protocol Guide

Topic: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a Cosurfactant for the Synthesis and Stabilization of Silver Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Nanoparticle Stability with Fluorinated Cosurfactants

Silver nanoparticles (AgNPs) have garnered significant attention across biomedical and industrial fields due to their unique optical, electrical, and potent antimicrobial properties.[1][2][3] Their efficacy, however, is intrinsically linked to their size, shape, and stability in colloidal suspension. A primary challenge in AgNP synthesis is the inherent thermodynamic tendency of nanoparticles to aggregate to minimize their high surface energy, leading to a loss of their unique nanoscale properties.[4][5] To counteract this, surfactants and stabilizing agents are employed to provide a protective barrier around the nanoparticle surface.[4][6]

This guide moves beyond conventional stabilizers to explore the use of a specialized cosurfactant, This compound . Fluorinated alcohols possess unique physicochemical characteristics, including being both hydrophobic and lipophobic (a property known as fluorophilicity).[7] When used as a cosurfactant in conjunction with a primary surfactant, this compound can create a highly robust and unique interfacial layer around forming nanoparticles. This fluorinated "sheath" offers superior steric hindrance, potentially yielding AgNPs with enhanced stability, monodispersity, and novel surface properties suitable for advanced applications, such as specialized coatings and non-staining antimicrobial agents for dental applications.[3][8][9] This document provides the theoretical framework and a detailed, field-tested protocol for leveraging this advanced cosurfactant system.

Part 1: Mechanistic Rationale and Causality

The "Why": Expert Insights into the Cosurfactant's Role

The efficacy of this compound stems from its unique molecular structure. Unlike traditional hydrocarbon-based alcohols, its heavily fluorinated carbon chain creates a distinct "fluorous" phase. This is the causal driver for its function as a superior cosurfactant.

-

Formation of Mixed Micellar Nanoreactors: In an aqueous solution, a primary surfactant (e.g., Sodium Dodecyl Sulfate, SDS) self-assembles into micelles above its critical micelle concentration (CMC), forming a hydrophobic core.[1][6] When introduced, the this compound partitions at the micelle-water interface. Its hydroxyl group anchors it to the polar head groups of the primary surfactant, while its fluorinated tail aligns alongside the primary surfactant's hydrophobic tail. This creates a "mixed micelle" that acts as a confined nanoreactor.

-

Controlled Nucleation and Growth: Silver ions (Ag⁺) from the precursor (e.g., AgNO₃) are attracted to the negatively charged surface of the micelle. Upon the introduction of a reducing agent (e.g., NaBH₄), the Ag⁺ ions are reduced to silver atoms (Ag⁰).[10] The confined space within the mixed micelle constrains the initial nucleation and subsequent growth of the nanoparticles, promoting the formation of smaller, more uniform particles.

-

Superior Steric Stabilization: This is the most critical function. Once formed, the AgNP is capped by the mixed surfactants. The bulky and rigid nature of the perfluorinated chains of the octafluoropentanol provides a dense, sterically-hindered barrier on the nanoparticle surface.[4][11] This fluorinated shield is more effective at preventing inter-particle contact and subsequent aggregation than a simple hydrocarbon-based surfactant layer alone.

Visualization: Mechanism of Fluorinated Cosurfactant Action

Caption: Proposed mechanism for AgNP synthesis and stabilization using a fluorinated cosurfactant.

Part 2: Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, coupled with the characterization methods in Part 3, will ensure the reproducible synthesis of high-quality AgNPs.

Materials and Reagents

| Reagent | Acronym | Purity/Grade | Supplier Example |

| Silver Nitrate | AgNO₃ | ACS Reagent, ≥99% | Sigma-Aldrich |

| Sodium Dodecyl Sulfate | SDS | ≥99.0% | Sigma-Aldrich |

| This compound | OFP | ≥98% | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |

| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | Millipore Milli-Q |

Critical Note on Safety: Sodium borohydride is a strong reducing agent that reacts with water to produce hydrogen gas. Always prepare NaBH₄ solutions fresh, keep them chilled, and handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Equipment

-

Analytical balance

-

Magnetic stir plate and stir bars

-

Volumetric flasks and pipettes

-

Glass beakers and Erlenmeyer flasks

-

Ice bath

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-